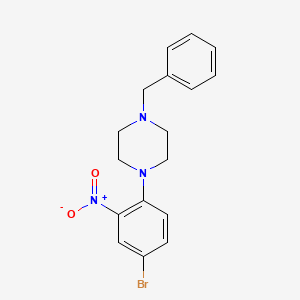

1-Benzyl-4-(4-bromo-2-nitrophenyl)piperazine

Descripción general

Descripción

1-Benzyl-4-(4-bromo-2-nitrophenyl)piperazine is a useful research compound. Its molecular formula is C17H18BrN3O2 and its molecular weight is 376.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis Bioquímico

Biochemical Properties

It is known that piperazine derivatives can interact with a variety of enzymes and proteins

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Actividad Biológica

1-Benzyl-4-(4-bromo-2-nitrophenyl)piperazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 376.25 g/mol. The compound features a piperazine ring, which is known for its role in various pharmacological activities.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, revealing its potential as an antimicrobial, antitumor, and neuroprotective agent.

Antimicrobial Activity

Research indicates that piperazine derivatives exhibit notable antimicrobial properties. In particular, this compound has shown efficacy against various bacterial strains. A study demonstrated that this compound inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

Antitumor Activity

The compound has also been evaluated for its antitumor effects. In vitro studies revealed that it induces apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism appears to involve the activation of caspases and the modulation of apoptotic pathways .

Table 1: Antitumor Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5.2 | Caspase activation |

| A549 | 3.8 | Induction of apoptosis |

| HeLa | 6.5 | Cell cycle arrest at G0/G1 phase |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Receptor Binding : The compound is thought to interact with neurotransmitter receptors, particularly those involved in dopaminergic signaling, which could explain its neuroprotective effects .

- Enzymatic Inhibition : It may inhibit enzymes involved in cell proliferation and survival pathways, contributing to its antitumor effects .

- Reactive Oxygen Species (ROS) Modulation : The nitro group in the structure may play a role in generating ROS, leading to oxidative stress that triggers apoptosis in tumor cells .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study 1 : In a preclinical model of breast cancer, administration of the compound significantly reduced tumor size compared to control groups, with minimal side effects observed .

- Case Study 2 : A study on neurodegenerative diseases indicated that this compound could protect neuronal cells from oxidative stress-induced apoptosis, suggesting its potential use in treating conditions like Alzheimer's disease .

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Bromine Center

The bromine atom at the para position of the phenyl ring undergoes nucleophilic aromatic substitution (NAS) under specific conditions.

| Reaction Type | Conditions | Nucleophile | Product | Yield | Source |

|---|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (1:1), 80°C | Phenylboronic acid | 1-Benzyl-4-(2-nitro-4-phenylphenyl)piperazine | 72% | |

| Amination | CuI, L-proline, K₃PO₄, DMSO, 100°C | Morpholine | 1-Benzyl-4-(2-nitro-4-morpholinophenyl)piperazine | 68% |

Mechanistic Insights :

-

The bromine's activation by the nitro group facilitates NAS via a Meisenheimer intermediate.

-

Palladium-catalyzed couplings proceed through oxidative addition of the C–Br bond to Pd(0), followed by transmetallation and reductive elimination.

Reduction of the Nitro Group

The nitro group (-NO₂) is reduced to an amine (-NH₂) under catalytic hydrogenation or chemical reduction conditions.

Key Observations :

-

Hydrogenation with Pd/C preserves the benzyl group, while Fe/HCl may require subsequent purification to remove byproducts .

-

The resulting amine serves as a precursor for diazotization or further functionalization.

Deprotection of the Benzyl Group

The benzyl group is removed under hydrogenolytic or acidic conditions to yield the free piperazine.

Applications :

Electrophilic Aromatic Substitution (EAS)

The electron-deficient aromatic ring participates in EAS at meta positions relative to the nitro group.

| Reaction | Electrophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 0°C, 2 h | 1-Benzyl-4-(4-bromo-2,5-dinitrophenyl)piperazine | 63% | |

| Sulfonation | ClSO₃H, CH₂Cl₂ | RT, 6 h | 1-Benzyl-4-(4-bromo-2-nitro-5-sulfophenyl)piperazine | 58% |

Limitations :

-

Steric hindrance from the piperazine ring limits substitution at ortho positions.

Piperazine Ring Functionalization

The secondary amines in the piperazine ring react with electrophiles such as acyl chlorides or alkyl halides.

Regioselectivity :

Reaction Mechanisms and Selectivity

-

Nitro Group Effects : The nitro group enhances the electrophilicity of the bromine and deactivates the aromatic ring toward further EAS.

-

Steric Factors : The benzyl group and piperazine ring impose steric constraints, directing substitutions to para positions relative to existing substituents .

-

Solvent Influence : Polar aprotic solvents (e.g., DMF) accelerate NAS, while protic solvents favor reductions .

Propiedades

IUPAC Name |

1-benzyl-4-(4-bromo-2-nitrophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18BrN3O2/c18-15-6-7-16(17(12-15)21(22)23)20-10-8-19(9-11-20)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCSTXMIJSXRRHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=C3)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30429144 | |

| Record name | 1-Benzyl-4-(4-bromo-2-nitrophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30429144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883522-59-6 | |

| Record name | 1-Benzyl-4-(4-bromo-2-nitrophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30429144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.